molecular formula C8H6BrF2N3 B14788267 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine

Cat. No.: B14788267
M. Wt: 262.05 g/mol
InChI Key: HHLOMXMYKIRNGK-UHFFFAOYSA-N
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Description

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the indazole core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine typically involves a multi-step process. One common method includes:

    Regioselective Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.

    Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring. .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of anticancer, antiangiogenic, and antioxidant agents. .

    Biological Research: The compound is used to study the biological pathways and molecular targets involved in cancer and other diseases.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit proangiogenic cytokines such as TNFα, VEGF, and EGF, which are involved in tumor development and progression . The compound’s structure allows it to bind to these targets and disrupt their function, leading to reduced cell viability and angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4,7-difluoro-1-methyl-indazol-3-amine is unique due to the presence of both bromine and two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in biological applications compared to similar compounds.

Properties

Molecular Formula

C8H6BrF2N3

Molecular Weight

262.05 g/mol

IUPAC Name

6-bromo-4,7-difluoro-1-methylindazol-3-amine

InChI

InChI=1S/C8H6BrF2N3/c1-14-7-5(8(12)13-14)4(10)2-3(9)6(7)11/h2H,1H3,(H2,12,13)

InChI Key

HHLOMXMYKIRNGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2F)Br)F)C(=N1)N

Origin of Product

United States

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